molecular formula C21H30N7O17P3 B12063221 NADPH-D

NADPH-D

Cat. No.: B12063221
M. Wt: 746.4 g/mol
InChI Key: ACFIXJIJDZMPPO-FNCXJVNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotinamide adenine dinucleotide phosphate-diaphorase (NADPH-D) is an enzyme that is commonly used as a histochemical marker for nitric oxide synthase activity. It plays a crucial role in various biological processes, including the regulation of nitric oxide production, which is essential for numerous physiological functions such as vasodilation, neurotransmission, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nicotinamide adenine dinucleotide phosphate-diaphorase typically involves the extraction and purification from biological tissues. The enzyme can be isolated using ion-exchange chromatography and high-resolution accurate mass spectrometry. The process involves the separation of nicotinamide adenine dinucleotide phosphate-diaphorase from other cellular components, followed by its purification using specific reagents and conditions .

Industrial Production Methods: Industrial production of nicotinamide adenine dinucleotide phosphate-diaphorase is less common due to its specific biological origin. advancements in recombinant DNA technology have enabled the production of this enzyme in microbial systems. This involves the insertion of the gene encoding nicotinamide adenine dinucleotide phosphate-diaphorase into a suitable microbial host, followed by fermentation and purification processes to obtain the enzyme in large quantities .

Chemical Reactions Analysis

Types of Reactions: Nicotinamide adenine dinucleotide phosphate-diaphorase primarily undergoes redox reactions, where it acts as a cofactor in the reduction of nicotinamide adenine dinucleotide phosphate to its reduced form, nicotinamide adenine dinucleotide phosphate-diaphorase. This reduction is crucial for various anabolic reactions, including lipid and nucleic acid synthesis .

Common Reagents and Conditions: The enzyme typically requires specific cofactors and substrates to function effectively. Common reagents include nicotinamide adenine dinucleotide phosphate, glucose-6-phosphate, and specific buffer solutions to maintain the optimal pH and ionic strength for the enzyme’s activity .

Major Products Formed: The primary product formed from the reactions involving nicotinamide adenine dinucleotide phosphate-diaphorase is the reduced form of nicotinamide adenine dinucleotide phosphate, which is essential for various biosynthetic pathways and antioxidant defense mechanisms .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate-diaphorase exerts its effects by catalyzing the reduction of nicotinamide adenine dinucleotide phosphate to its reduced form, nicotinamide adenine dinucleotide phosphate-diaphorase. This reaction is essential for the production of nitric oxide, which acts as a signaling molecule in various physiological processes. The enzyme’s activity is regulated by specific molecular targets and pathways, including nitric oxide synthase and various redox-sensitive proteins .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate-diaphorase is unique in its ability to specifically catalyze the reduction of nicotinamide adenine dinucleotide phosphate, making it a valuable tool for studying nitric oxide production and regulation. Similar compounds include nicotinamide adenine dinucleotide phosphate oxidase and nicotinamide adenine dinucleotide phosphate reductase, which also play roles in redox reactions but have different specificities and functions .

List of Similar Compounds:
  • Nicotinamide adenine dinucleotide phosphate oxidase
  • Nicotinamide adenine dinucleotide phosphate reductase
  • Nicotinamide adenine dinucleotide
  • Nicotinamide adenine dinucleotide phosphate

Properties

Molecular Formula

C21H30N7O17P3

Molecular Weight

746.4 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4-deuterio-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

InChI Key

ACFIXJIJDZMPPO-FNCXJVNDSA-N

Isomeric SMILES

[2H]C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.